molecular formula C18H20N2O4S B8040460 [4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate

[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate

Cat. No.: B8040460
M. Wt: 360.4 g/mol
InChI Key: RRCQLDWJRDJXIP-UHFFFAOYSA-N
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Description

[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate is a complex organic compound characterized by its unique structure, which includes both carbamate and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution and carbamation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbamate group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and sulfanyl derivatives, such as:

  • [4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate
  • [4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate

Uniqueness

What sets [4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-19(2)17(21)23-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)24-18(22)20(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCQLDWJRDJXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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